molecular formula C14H14N6O2S B2587336 N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1206992-34-8

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2587336
CAS No.: 1206992-34-8
M. Wt: 330.37
InChI Key: AELHLFUUGUIRSN-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a quinoline moiety, a tetrazole ring, and a thioacetamide linkage, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Derivative: Starting with 6-methoxyquinoline, various functionalization reactions such as nitration, reduction, and acylation are performed to introduce the necessary substituents.

    Tetrazole Ring Formation: The tetrazole ring is synthesized via cyclization reactions involving azide and nitrile precursors under acidic or basic conditions.

    Thioacetamide Linkage: The final step involves coupling the quinoline derivative with the tetrazole ring through a thioacetamide linkage, often using thiolating agents and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or tetrazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxyquinolin-8-yl)-2-((1H-tetrazol-5-yl)thio)acetamide: Lacks the methyl group on the tetrazole ring.

    N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanamide: Has an ethanamide instead of an acetamide linkage.

Uniqueness

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is unique due to the presence of both the methoxyquinoline and methyl-tetrazole moieties, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-20-14(17-18-19-20)23-8-12(21)16-11-7-10(22-2)6-9-4-3-5-15-13(9)11/h3-7H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELHLFUUGUIRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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